molecular formula C₂₄H₂₂F₃N₅O₅ B560046 阿吉拉非尼 CAS No. 1188910-76-0

阿吉拉非尼

货号 B560046
CAS 编号: 1188910-76-0
分子量: 517.47
InChI 键: DKNUPRMJNUQNHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Agerafenib, also known as BAY-73-4506, is a multi-kinase inhibitor developed by Bayer AG for the treatment of certain types of cancer. It is an orally administered drug that is primarily used to treat patients with advanced or metastatic non-small cell lung cancer (NSCLC) and advanced or metastatic colorectal cancer (CRC). Agerafenib works by blocking the activity of certain proteins called kinases, which are involved in the growth and spread of cancer cells.

科学研究应用

  1. 神经母细胞瘤治疗:阿吉拉非尼在小鼠模型中有效抑制神经母细胞瘤的生长。它靶向RAF家族激酶,在神经母细胞瘤细胞中抑制ERK MAPK通路,导致细胞增殖减少,促进凋亡效应增加,尤其是与传统化疗结合使用时(Li et al., 2019)

  2. 黑色素瘤成像和药代动力学:作为正电子发射断层扫描(PET)示踪剂,[11C]CEP-32496(阿吉拉非尼)已经评估其药代动力学特性和在BRAFV600E突变诱导的黑色素瘤小鼠体内成像应用的潜力(Jiang et al., 2018)

  3. 急性髓系白血病:阿吉拉非尼,除了标准化疗外,已显示出在治疗新诊断的急性髓系白血病患者中的潜力。它表现出抗白血病效果,但也增加了毒性(Röllig等,2015年)

  4. 肝细胞癌:阿吉拉非尼与选择性内放射治疗在治疗肝细胞癌方面进行了比较,表明在这些治疗选择之间应考虑生活质量和耐受性(Vilgrain et al., 2017)

  5. 癌症患者高血压:一项荟萃分析显示,接受阿吉拉非尼治疗的癌症患者患有显著的高血压风险,需要适当监测和治疗以预防心血管并发症(Wu et al., 2008)

  6. 索拉非尼耐药机制:研究揭示了各种导致对阿吉拉非尼耐药的机制,如PI3K/Akt和JAK-STAT通路的激活,缺氧诱导通路以及上皮间质转化,尤其是在肝细胞癌中(Zhu et al., 2017)

属性

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025976
Record name 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agerafenib

CAS RN

1188910-76-0
Record name CEP-32496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agerafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGERAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
60
Citations
H Li, Y Yu, Y Zhao, D Wu, X Yu, J Lu, Z Chen, H Zhang… - Cancer Letters, 2019 - Elsevier
… Agerafenib significantly inhibited the cell proliferation and … More importantly, agerafenib exhibited a favorable toxicity profile, … In conclusion, our preclinical data suggest that agerafenib …
Number of citations: 17 www.sciencedirect.com
X Liu, X Hu, T Shen, Q Li, BHM Mooers… - Cancer Drug …, 2020 - ncbi.nlm.nih.gov
… Agerafenib was originally identified as a BRAF inhibitor but kinase profiling … of agerafenib, the recommended phase 2 dose was selected at 275 mg once a day. At this dose, agerafenib …
Number of citations: 15 www.ncbi.nlm.nih.gov
O Kalchiem-Dekel, CJ Falcon, CM Bestvina… - Journal of Thoracic …, 2022 - Elsevier
… Three patients in the MKI group were previously treated with vandetanib, cabozantinib, and agerafenib and subsequently developed chylous effusion while on cabozantinib, …
Number of citations: 15 www.sciencedirect.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
… (A) Influence of fluoroalkyl substituent on the potency of Agerafenib and its analogues. (B) Examples of marketed drugs containing fluoroalkyl-substituted pyrazole moiety. …
Number of citations: 22 pubs.acs.org
A Shabbir, A Kojadinovic, T Shafiq, PS Mundi - Critical Reviews in …, 2022 - Elsevier
… A phase I clinical trial of the multi-TKI agerafenib (RXDX-105), with relative selectivity for KIT, … This tepid response rate for agerafenib and concern over its inability to effectively target the …
Number of citations: 4 www.sciencedirect.com
TE Stinchcombe - Translational Lung Cancer Research, 2023 - ncbi.nlm.nih.gov
… Of note, chylous effusions were observed with multi-targeted TKIs (agerafenib, cabozantinib, and lenvatinib). Chylous effusions were not observed with pralsetinib, another RET specific …
Number of citations: 7 www.ncbi.nlm.nih.gov
O Kalchiem-Dekel, CJ Falcon, CM Bestvina, D Liu… - 2022 - ascopubs.org
9080 Background: Spontaneous, atraumatic chylous effusions are rare. Investigators have observed a higher than anticipated incidence of chylothorax and chylous ascites in patients (…
Number of citations: 2 ascopubs.org
MD Lin Xie, MD Feng Wang, MD Ming-Rong Zhang - 2018 - agris.fao.org
CEP-32496, also known as RXDX-105 or Agerafenib, is a new orally active inhibitor for the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAF V600E), which has …
Number of citations: 0 agris.fao.org
C Jiang, L Xie, Y Zhang, M Fujinaga… - Molecular …, 2018 - journals.sagepub.com
CEP-32496, also known as RXDX-105 or Agerafenib, is a new orally active inhibitor for the mutated v-raf murine sarcoma viral oncogene homolog B1 (BRAF V600E ), which has …
Number of citations: 6 journals.sagepub.com
D Saha, KR Ryan, NR Lakkaniga… - Journal of medicinal …, 2021 - ACS Publications
… Consistent with pathway inhibition, a growth inhibitory effect was observed via an alamar blue cell viability assay in cells treated with agerafenib. In vivo efficacy of agerafenib was …
Number of citations: 10 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。